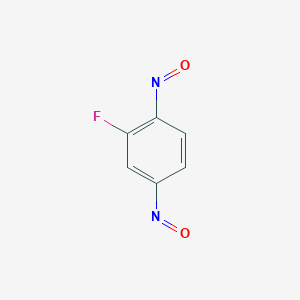
2-Fluoro-1,4-dinitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,4-dinitrosobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H3FN2O2 and its molecular weight is 154.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Sequencing
DNFB is primarily used in the Sanger method for determining the N-terminal amino acid of proteins. This method involves the reaction of DNFB with the amino group of amino acids, resulting in the formation of dinitrophenyl-amino acids (DNP-amino acids). These derivatives are stable under acidic conditions, allowing for their recovery and identification through chromatographic techniques .
Case Study: Insulin Sequencing
Frederick Sanger's pioneering work in the 1940s utilized DNFB to analyze insulin's structure. His findings led to a deeper understanding of insulin's molecular weight and composition, demonstrating the reagent's effectiveness in protein sequencing .
Enzyme Activity Modification
DNFB acts as an alkylating agent, modifying specific amino acid residues within enzymes. This property has been exploited to study enzyme mechanisms and interactions. For example, DNFB has been shown to inhibit the activity of mitochondrial b-c1 complex by modifying cysteine residues, thereby providing insights into enzyme regulation .
Sensitization Studies
In immunological research, DNFB is utilized as a sensitization reagent in contact hypersensitivity studies. It can induce allergic reactions by modifying skin proteins, allowing researchers to investigate mechanisms underlying allergic responses .
Chromatographic Applications
DNFB is also employed in chromatographic methods for analyzing complex biological samples. Its ability to derivatize amino acids enhances detection sensitivity and specificity, making it a valuable tool in proteomics .
Propiedades
Número CAS |
153071-84-2 |
|---|---|
Fórmula molecular |
C6H3FN2O2 |
Peso molecular |
154.1 g/mol |
Nombre IUPAC |
2-fluoro-1,4-dinitrosobenzene |
InChI |
InChI=1S/C6H3FN2O2/c7-5-3-4(8-10)1-2-6(5)9-11/h1-3H |
Clave InChI |
OCCUPROJVUMGLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)F)N=O |
SMILES canónico |
C1=CC(=C(C=C1N=O)F)N=O |
Sinónimos |
Benzene, 2-fluoro-1,4-dinitroso- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















